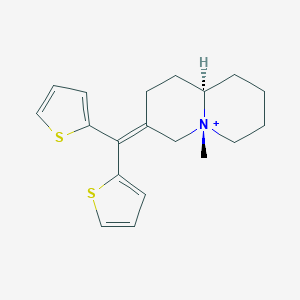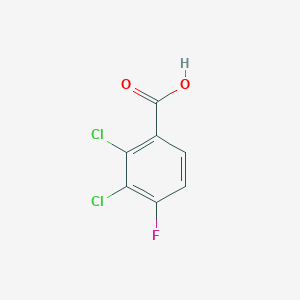![molecular formula C28H53NO3 B129216 N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester CAS No. 130676-63-0](/img/structure/B129216.png)
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester
Overview
Description
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with a double bond and a formylated leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester typically involves the following steps:
Formation of the Hydrocarbon Chain: The long hydrocarbon chain with a double bond can be synthesized using methods such as the Wittig reaction or olefin metathesis.
Attachment of the Leucine Moiety: The leucine moiety is introduced through peptide coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Formylation: The final step involves the formylation of the leucine moiety, which can be achieved using formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the hydrocarbon chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the formyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the formyl group, where nucleophiles can replace the formyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents like sodium borohydride (NaBH4) for reducing the formyl group.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as a reactive site, facilitating interactions with nucleophilic residues in proteins. This can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
(7E,10S)-Henicos-7-en-10-yl N-acetyl-L-leucinate: Similar structure but with an acetyl group instead of a formyl group.
(7E,10S)-Henicos-7-en-10-yl N-formyl-L-valinate: Similar structure but with valine instead of leucine.
Uniqueness: N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is unique due to the presence of the formylated leucine moiety, which imparts specific reactivity and biological activity. The long hydrocarbon chain with a double bond also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E,10S)-henicos-7-en-10-yl] (2S)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NO3/c1-5-7-9-11-13-14-16-18-20-22-26(21-19-17-15-12-10-8-6-2)32-28(31)27(29-24-30)23-25(3)4/h17,19,24-27H,5-16,18,20-23H2,1-4H3,(H,29,30)/b19-17+/t26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOUCDABWAGAC-MKGGYCTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC=CCCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C/C=C/CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562126 | |
| Record name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-63-0 | |
| Record name | Orlistat henicosenyl leucinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORLISTAT HENICOSENYL LEUCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3LAX57YST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


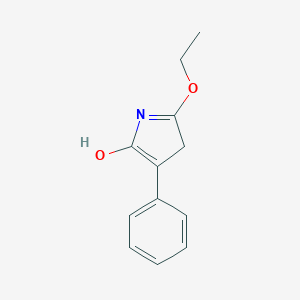
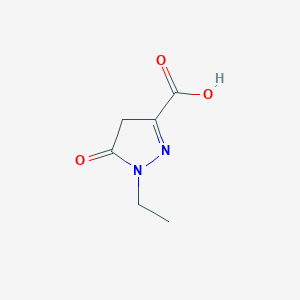
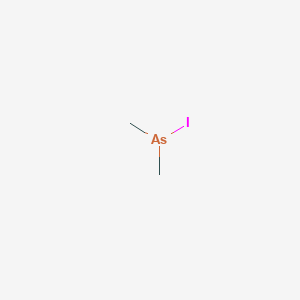
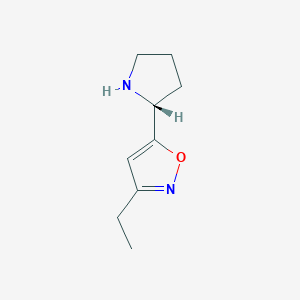
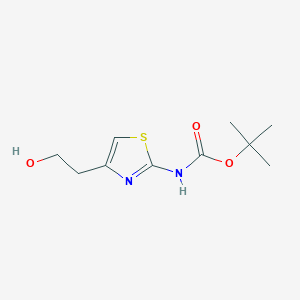
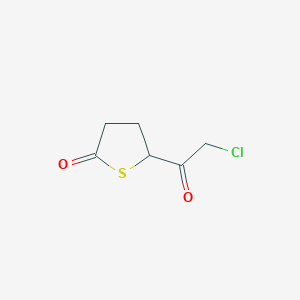
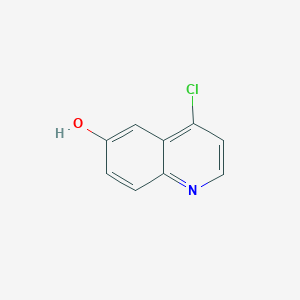
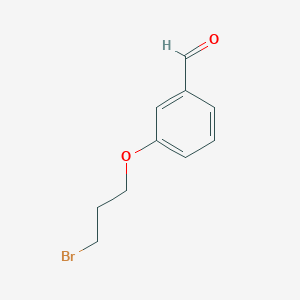
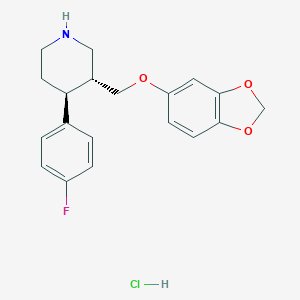


![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
